2-(Amino(cyclopropyl)methyl)malonic acid
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Overview
Description
2-(Amino(cyclopropyl)methyl)malonic acid: propanedioic acid, dimethyl ester , is a chemical compound with the following structural formula:
CH3−C(COOCH3)2−CH2−NH2
. Its IUPAC systematic name is propane-1,3-dioic acid . Let’s break down its features:Basic Structure: It consists of the core structure of malonic acid (a dicarboxylic acid) and carries an additional methyl group.
Functional Groups: The compound contains two ester groups and an amino group.
Molecular Formula: C5H8O4
Preparation Methods
Synthetic Routes: The synthesis of 2-(Amino(cyclopropyl)methyl)malonic acid involves several steps:
Deprotonation and Enolate Formation: A diester of malonic acid is deprotonated with a weak base (e.g., CH₃O⁻) to form an enolate.
SN2 Reaction: The enolate acts as a nucleophile in an Sₙ₂ reaction with an alkyl halide, resulting in C–C bond formation at the alpha position (enolate alkylation).
Acidic Ester Hydrolysis: Treatment with aqueous acid leads to hydrolysis of the ester.
Decarboxylation: Upon heating, spontaneous decarboxylation occurs, extending the carbon chain.
Tautomerization: The resulting enol tautomerizes back to the carboxylic acid .
Industrial Production: The industrial production methods for this compound may vary, but the synthetic routes described above provide a foundation for its preparation.
Chemical Reactions Analysis
2-(Amino(cyclopropyl)methyl)malonic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction. Major products formed from these reactions would be derivatives of the compound with modified functional groups.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to enzyme inhibition or metabolic pathways.
Medicine: Potential pharmaceutical applications due to its unique structure.
Industry: As a precursor for the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which 2-(Amino(cyclopropyl)methyl)malonic acid exerts its effects would depend on its specific application. It may interact with molecular targets or participate in metabolic processes.
Biological Activity
2-(Amino(cyclopropyl)methyl)malonic acid is a malonic acid derivative characterized by the presence of an amino group and a cyclopropyl moiety. This compound exhibits unique chemical properties due to its functional groups, which include two carboxylic acid groups and an amino group. Understanding its biological activity is essential for exploring its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Where "CP" denotes the cyclopropyl group. The presence of both carboxylic acid functionalities allows for various chemical reactions, including decarboxylation, which can influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been linked to several mechanisms, including:
Study 1: Enzyme Inhibition
In a study focusing on malonic acid derivatives, this compound was evaluated for its ability to inhibit factor Xa. The results indicated that this compound exhibited significant inhibitory activity with an IC50 value in the low micromolar range, showcasing its potential as a therapeutic agent in thromboembolic disease management .
Study 2: Antimicrobial Activity
Research on malonic acid derivatives revealed that certain compounds within this class possess antimicrobial properties. Although specific data on this compound is sparse, related studies suggest that modifications to the malonic acid framework can lead to enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is insightful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methylmalonic Acid | One methyl group on malonic acid | Involved in vitamin B12 metabolism |
Malonic Acid | Basic dicarboxylic acid | General metabolic intermediate |
Cyclopropylamine Derivatives | Amino group attached to cyclopropane | Diverse biological activities |
This compound | Cyclopropyl and amino groups on malonic acid | Potential enzyme inhibition and antimicrobial properties |
Properties
Molecular Formula |
C7H11NO4 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-[amino(cyclopropyl)methyl]propanedioic acid |
InChI |
InChI=1S/C7H11NO4/c8-5(3-1-2-3)4(6(9)10)7(11)12/h3-5H,1-2,8H2,(H,9,10)(H,11,12) |
InChI Key |
ACSBQRMLFHRUDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C(C(=O)O)C(=O)O)N |
Origin of Product |
United States |
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